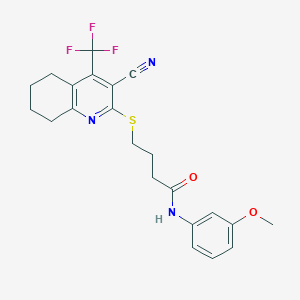

4-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(3-methoxyphenyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(3-methoxyphenyl)butanamide is a complex organic compound with a unique structure that includes a quinoline core, a cyano group, and a trifluoromethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(3-methoxyphenyl)butanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Quinoline Core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

Introduction of the Cyano and Trifluoromethyl Groups: These groups can be introduced via nucleophilic substitution reactions using appropriate reagents such as cyanide salts and trifluoromethylating agents.

Thioether Formation: The quinoline derivative is then reacted with a thiol to form the thioether linkage.

Amidation: Finally, the compound is subjected to amidation with 3-methoxyphenylbutanoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has indicated that tetrahydroquinoline derivatives exhibit promising anticancer activities. For instance, studies have shown that compounds with similar structures can induce cytotoxic effects in various cancer cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) . The specific compound under consideration may also demonstrate these properties due to the presence of the tetrahydroquinoline scaffold.

Antimicrobial Activity

Tetrahydroquinoline derivatives are recognized for their antimicrobial properties. The incorporation of cyano and trifluoromethyl groups could enhance the efficacy against bacterial strains and fungi, making this compound a candidate for further exploration in antimicrobial therapies .

Cardiovascular Applications

The compound's structural features suggest potential applications in cardiovascular medicine. Similar compounds have been studied as antagonists of mineralocorticoid receptors, which are crucial in regulating blood pressure and fluid balance . This suggests that the compound could be investigated for its role in treating conditions such as heart failure or hypertension.

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of tetrahydroquinoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The most active compounds exhibited IC50 values in the low micromolar range . The tested derivatives were synthesized through a series of reactions involving the tetrahydroquinoline core, highlighting the importance of structural modifications in enhancing biological activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | HeLa | 10.5 |

| 2b | HT-29 | 15.3 |

| 3a | A2780 | 12.8 |

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar tetrahydroquinoline compounds revealed effective inhibition against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like trifluoromethyl significantly improved the compounds' activity .

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Tetrahydroquinoline A | Staphylococcus aureus | 32 µg/mL |

| Tetrahydroquinoline B | Escherichia coli | 16 µg/mL |

Mecanismo De Acción

The mechanism of action of 4-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(3-methoxyphenyl)butanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyano and trifluoromethyl groups could enhance its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

4-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(3-methoxyphenyl)butanamide: shares structural similarities with other quinoline derivatives, such as:

Uniqueness

The combination of the cyano, trifluoromethyl, and thioether groups in a single molecule is relatively unique, providing a distinct set of chemical and physical properties. This uniqueness can be leveraged in various applications, from drug design to material science.

Actividad Biológica

The compound 4-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(3-methoxyphenyl)butanamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer and antimicrobial activities, as well as its mechanism of action.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydroquinoline moiety with trifluoromethyl and cyano substituents, which are known to enhance biological activity through various mechanisms. The presence of the thioether and methoxyphenyl groups further contributes to its pharmacological profile.

Anticancer Activity

Recent studies have indicated that compounds containing the tetrahydroquinoline structure exhibit significant anticancer properties. The compound has been evaluated against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung) | 22.4 | |

| HCT116 (Colon) | 44.4 | |

| HeLa (Cervical) | 19.05 | |

| CEM (Lymphocyte) | 36 ± 4 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

The mechanism through which this compound exerts its anticancer effects appears to involve multiple pathways:

- Induction of Apoptosis : The compound has been shown to induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production, leading to apoptosis in cancer cells .

- Cell Cycle Arrest : It affects various phases of the cell cycle, contributing to its antiproliferative effects .

- Proteasome Inhibition : Similar compounds have been noted for their ability to inhibit proteasome activity, which is crucial for maintaining cellular protein homeostasis .

Antimicrobial Activity

In addition to its anticancer properties, the compound also exhibits antimicrobial activity. Studies have shown that it has minimum inhibitory concentrations (MICs) against various bacterial strains:

These results suggest that the compound could be a candidate for further development in treating infections.

Case Studies

A notable case study involved the synthesis and testing of similar tetrahydroquinoline derivatives, which revealed significant cytotoxic effects across various cancer cell lines . The incorporation of trifluoromethyl groups was found to enhance both anticancer and antimicrobial activities, indicating a structure-activity relationship that merits further exploration.

Propiedades

IUPAC Name |

4-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(3-methoxyphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N3O2S/c1-30-15-7-4-6-14(12-15)27-19(29)10-5-11-31-21-17(13-26)20(22(23,24)25)16-8-2-3-9-18(16)28-21/h4,6-7,12H,2-3,5,8-11H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIAUQGZEQIJLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CCCSC2=NC3=C(CCCC3)C(=C2C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.